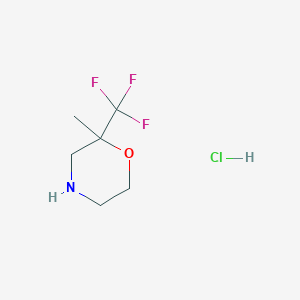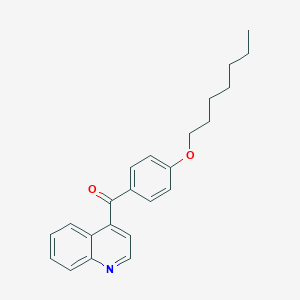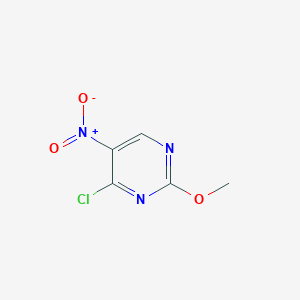
Methyl 4-bromo-2-fluoro-5-methoxybenzoate
Descripción general
Descripción
“Methyl 4-bromo-2-fluoro-5-methoxybenzoate” is a chemical compound with the molecular weight of 263.06 . It is a solid substance and its IUPAC name is methyl 2-bromo-4-fluoro-5-methoxybenzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrFO3/c1-13-8-3-5 (9 (12)14-2)6 (10)4-7 (8)11/h3-4H,1-2H3 . This indicates that the compound contains a bromine (Br), a fluorine (F), and a methoxy (-OCH3) group attached to a benzene ring.Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 263.06 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 4-bromo-2-fluoro-5-methoxybenzoate has been synthesized and studied for its chemical properties. For instance, Chen Bing-he (2008) synthesized Methyl 4-bromo-2-methoxybenzoate with a high purity of 99.8% through a series of chemical reactions, starting from 4-bromo-2-fluorotoluene (Chen Bing-he, 2008). This highlights the compound's potential for use in various chemical syntheses and industrial applications.
Applications in Photodynamic Therapy
M. Pişkin et al. (2020) discussed the synthesis of new zinc phthalocyanine compounds, including derivatives of Methyl 4-bromo-2-fluoro-5-methoxybenzoate, for use in photodynamic therapy, particularly in cancer treatment. The compounds exhibited high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Intermediate in Drug Synthesis
Wang Yu (2008) synthesized 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from Methyl 4-amino-2-methoxybenzoate, a compound related to Methyl 4-bromo-2-fluoro-5-methoxybenzoate. This indicates the compound's role in the synthesis of pharmaceutical intermediates (Wang Yu, 2008).
As a Photosensitizer in Cancer Therapy
Further emphasizing its role in photodynamic therapy, Jielu Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, which included compounds structurally similar to Methyl 4-bromo-2-fluoro-5-methoxybenzoate. These compounds were studied for their potential in treating cancer, although they were found inactive against several human cancer cell lines (Zhao et al., 2004).
Environmental and Microbial Applications
K. Londry and P. Fedorak (1993) conducted a study involving fluorinated compounds related to Methyl 4-bromo-2-fluoro-5-methoxybenzoate, demonstrating their utility in detecting aromatic metabolites in a methanogenic consortium. This highlights the compound's potential application in environmental science and microbiology (Londry & Fedorak, 1993).
Propiedades
IUPAC Name |
methyl 4-bromo-2-fluoro-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQCLZPBPJCFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-fluoro-5-methoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1459516.png)
![4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1459517.png)
![4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline](/img/structure/B1459520.png)

![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1459522.png)




amine hydrochloride](/img/structure/B1459529.png)



